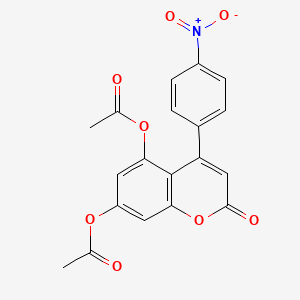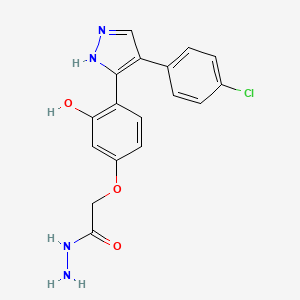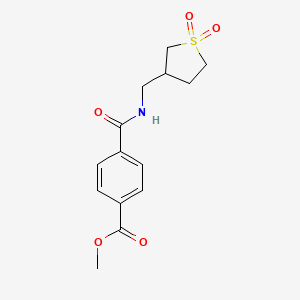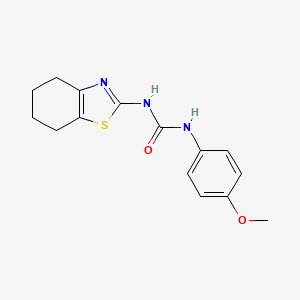
7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of an acetyloxy group, a nitrophenyl group, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of chromen-2-one quinones.
Reduction: Conversion to 7-(acetyloxy)-4-(4-aminophenyl)-2-oxo-2H-chromen-5-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The chromen-2-one core may interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate: Lacks the acetyloxy group at the 7-position.
7-hydroxy-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate: Contains a hydroxyl group instead of an acetyloxy group.
7-(acetyloxy)-4-phenyl-2-oxo-2H-chromen-5-yl acetate: Lacks the nitro group on the phenyl ring.
Uniqueness
The presence of both the acetyloxy and nitrophenyl groups in 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate imparts unique chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs
Properties
IUPAC Name |
[5-acetyloxy-4-(4-nitrophenyl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO8/c1-10(21)26-14-7-16(27-11(2)22)19-15(9-18(23)28-17(19)8-14)12-3-5-13(6-4-12)20(24)25/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNLRRDESUVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595917.png)
![8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2595920.png)

![2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2595922.png)

![4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2595926.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2595930.png)
![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)
![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)
![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)

![Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2595939.png)

